molecular formula C20H25NO5S B4296277 methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B4296277
M. Wt: 391.5 g/mol
InChI Key: CVLVOFWZMYRVGO-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly known as "Methyl Diethoxycarbonyl Dimethylthiophene" and is a member of the thiophene family.

Mechanism of Action

The mechanism of action of Methyl Diethoxycarbonyl Dimethylthiophene is not fully understood. However, it is believed that this compound interacts with the electron-rich molecules in the surrounding environment, leading to the formation of charge-transfer complexes.
Biochemical and Physiological Effects:
Methyl Diethoxycarbonyl Dimethylthiophene has not been studied extensively for its biochemical and physiological effects. However, some studies have suggested that this compound may have anti-inflammatory properties and may be useful in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Methyl Diethoxycarbonyl Dimethylthiophene in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the study of Methyl Diethoxycarbonyl Dimethylthiophene. One of the primary areas of research is the development of new organic semiconductors based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.

Scientific Research Applications

Methyl Diethoxycarbonyl Dimethylthiophene has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors.

Properties

IUPAC Name

methyl 2-[[2-(3,4-diethoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-6-25-15-9-8-14(10-16(15)26-7-2)11-17(22)21-19-18(20(23)24-5)12(3)13(4)27-19/h8-10H,6-7,11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLVOFWZMYRVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

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